2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE
Description
2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by its complex structure, which includes a phenyl group, a methoxy group, a methyl group, a benzenesulfonamido group, and a pyridinylmethyl group.
Properties
IUPAC Name |
2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-17-8-9-20(29-2)21(14-17)30(27,28)25(19-6-4-3-5-7-19)16-22(26)24-15-18-10-12-23-13-11-18/h3-14H,15-16H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCCOQGZFYLMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzenesulfonamido Intermediate: The initial step involves the sulfonation of a methoxy-methylbenzene derivative to form the benzenesulfonamido intermediate.
Coupling with Pyridinylmethyl Group: The benzenesulfonamido intermediate is then coupled with a pyridinylmethyl group under specific reaction conditions, such as the presence of a base and a coupling agent.
Final Acetylation: The final step involves the acetylation of the coupled product to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions may target the sulfonamido group, converting it to a sulfonamide.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic systems for organic transformations.
Material Science: It may be incorporated into polymers and materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine
Antimicrobial Activity: Due to its sulfonamide structure, the compound may exhibit antimicrobial properties.
Drug Development: It can serve as a lead compound for the development of new pharmaceuticals.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: It may be used as a standard or reagent in analytical methods.
Mechanism of Action
The mechanism of action of 2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonamido group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The pyridinylmethyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Pyridine Derivatives: Compounds with a pyridine ring that exhibit various biological activities.
Uniqueness
2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is unique due to its complex structure, which combines features of both sulfonamides and pyridine derivatives. This structural complexity may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
